Jatrophane 2: Superior P-gp Inhibition Versus Clinical-Grade Comparators in MDR Cancer Cells
In a direct comparative assessment of P-glycoprotein (P-gp) inhibitory activity, Jatrophane 2 was identified as one of the most potent inhibitors within a panel of jatrophane diterpenoids. Its inhibitory power was qualitatively ranked as 'the most powerful' and explicitly 'higher than R(+)-verapamil and tariquidar' in the same multi-drug resistant (MDR) colorectal cancer cell model (DLD1-TxR) [1]. R(+)-verapamil and tariquidar are established clinical and pre-clinical P-gp inhibitor benchmarks, respectively.
| Evidence Dimension | P-glycoprotein (P-gp) Inhibition Potency |
|---|---|
| Target Compound Data | Qualitative: 'most powerful inhibition' among jatrophanes tested |
| Comparator Or Baseline | R(+)-verapamil and tariquidar |
| Quantified Difference | Activity of Jatrophane 2 is reported as 'higher than' the comparators in the same assay. |
| Conditions | In vitro assay in colorectal multi-drug resistant (MDR) cell line DLD1-TxR |
Why This Matters
This direct comparison against well-characterized P-gp inhibitors (including a third-generation clinical candidate, tariquidar) positions Jatrophane 2 as a valuable research tool for probing P-gp-mediated efflux and overcoming multidrug resistance in vitro.
- [1] Jadranin, M., Pešić, M., Aljančić, I. S., Milosavljević, S. M., Todorović, N. M., Podolski-Renić, A., ... & Tešević, V. V. (2013). Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines. Phytochemistry, 86, 208-217. View Source
